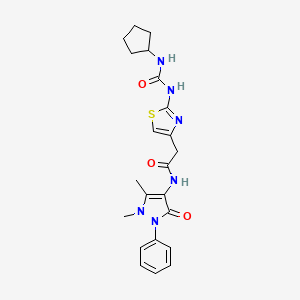
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, particularly in the context of cancer treatment and other pharmacological effects.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a cyclopentylureido moiety, and a pyrazole derivative, which are known for their diverse biological activities. The molecular formula is C18H22N6O2S, with a molecular weight of approximately 394.47 g/mol .
Anticancer Activity
Recent studies have demonstrated that compounds similar to the one exhibit significant anticancer activity. For instance, the inhibition of key signaling pathways such as MAPK and PI3K has been linked to the compound's efficacy against various cancer cell lines. The dual inhibition strategy is particularly promising for overcoming resistance mechanisms in cancer therapy .
Table 1: Inhibition of ERK2 and PI3Kα Activities
| Compound | ERK2 Inhibition (%) | PI3Kα Inhibition (%) |
|---|---|---|
| 16a | 98.3 | 8.7 |
| 16b | 84.8 | 27.4 |
| 16c | 97.2 | 1.8 |
| 16d | 79.5 | 4.0 |
| BVD-525 | 97.7 | ND |
| BYL-719 | ND | 96.7 |
ND = Not Determined
This table illustrates the comparative potency of various compounds against ERK2 and PI3Kα, highlighting the potential of derivatives like 16b for further development.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing significant cell cycle arrest . Additionally, molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, such as EGFR tyrosine kinase .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Human Colon Cancer Cells : A derivative exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective treatment option .
- Cytotoxicity Testing : Compounds were tested against various human cancer cell lines (e.g., SMMC7721, HCT116), demonstrating significant cytotoxic effects with IC50 values ranging from 0.25μM to 0.59μM .
Pharmacological Profiles
Beyond anticancer properties, derivatives of this compound have shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Similar thiazole derivatives have been reported to possess anti-inflammatory properties, which could complement their anticancer effects .
- Antimicrobial Effects : Some compounds within this class also exhibit antimicrobial activity, suggesting a broad spectrum of biological activity that warrants further investigation .
Propiedades
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-14-19(20(30)28(27(14)2)17-10-4-3-5-11-17)25-18(29)12-16-13-32-22(24-16)26-21(31)23-15-8-6-7-9-15/h3-5,10-11,13,15H,6-9,12H2,1-2H3,(H,25,29)(H2,23,24,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQTKAYQNELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














